System xc⁻ Target Engagement in CCF-STTG1 Glutamate-Release Assay: Erastin2 vs. Erastin
In a direct within-class comparison using the same glutamate-release assay format, Erastin2 inhibits system xc⁻ function in CCF-STTG1 astroglioma cells with an IC50 of 3.5 nM, whereas the parent compound erastin yields IC50 values of 200 nM in HT-1080 fibrosarcoma cells and 140 nM in Calu-1 lung carcinoma cells . The sensitivity gain is approximately 40-fold (vs. HT-1080 erastin IC50) to 57-fold (vs. Calu-1 erastin IC50), though the comparator cell lines differ, making this a cross-cell-line comparison.
| Evidence Dimension | System xc⁻ inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Erastin2 IC50 = 3.5 nM (CCF-STTG1 cells, glutamate-release assay) |
| Comparator Or Baseline | Erastin IC50 = 200 nM (HT-1080 cells) and 140 nM (Calu-1 cells), same assay type |
| Quantified Difference | Approximately 40-fold to 57-fold increase in potency relative to erastin, noting the different cell-line contexts for target vs. comparator |
| Conditions | Glutamate-release assay in CCF-STTG1 (Erastin2) and HT-1080/Calu-1 (Erastin) cells; vendor-characterized biochemical pharmacology data |
Why This Matters
A low-nanomolar IC50 enables complete target engagement at concentrations that minimize off-target cytotoxicity, expanding the usable concentration window for mechanistic studies.
